3-Ethynyl-3-fluoropyrrolidine
Overview
Description
Mechanism of Action
Target of Action
It’s known that fluorinated pyrrolidines are recognized as valuable building blocks in physiologically active compounds .
Mode of Action
The introduction of fluorine-containing groups into compounds often greatly affects their biological activity . The presence of fluorine atoms in the pyrrolidinyl rings plays a crucial role in the antifungal activity .
Biochemical Pathways
The synthesis of fluorinated pyrrolidines via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes has been reported .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Result of Action
It’s known that some products possess general and high biological activities, and the fluorine atoms at the pyrrolidinyl rings play a crucial role in the antifungal activity .
Biochemical Analysis
Biochemical Properties
3-Ethynyl-3-fluoropyrrolidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the activity of the enzymes, thereby influencing the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its ability to form strong hydrogen bonds and van der Waals interactions with target proteins and enzymes . This can result in the inhibition or activation of these biomolecules, leading to changes in their activity and subsequent effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit certain enzymes involved in the breakdown of metabolic intermediates, leading to an accumulation of these compounds within the cell. This can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness, as its concentration in specific areas of the cell can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-fluoropyrrolidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles with high stereoselectivity . Another approach involves the use of copper(I)-catalyzed reactions to introduce the fluorine atom and ethynyl group into the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The ethynyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Scientific Research Applications
Chemistry: 3-Ethynyl-3-fluoropyrrolidine serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with fluorinated and ethynylated functionalities .
Biology: In biological research, this compound is used to study the effects of fluorine and ethynyl groups on biological activity and molecular interactions .
Medicine: The unique properties of this compound make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products .
Comparison with Similar Compounds
3-Fluoropyrrolidine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyrrolidine: Lacks the fluorine atom, affecting its stability and chemical properties.
3-Fluoro-2-pyrrolidinone: Contains a carbonyl group instead of the ethynyl group, leading to distinct chemical behavior.
Uniqueness: 3-Ethynyl-3-fluoropyrrolidine is unique due to the simultaneous presence of both fluorine and ethynyl groups, which confer enhanced reactivity, stability, and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
3-ethynyl-3-fluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN/c1-2-6(7)3-4-8-5-6/h1,8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZVIWKNHQKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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